molecular formula C9H7N3 B1435352 6-Methyl-1H-indazole-7-carbonitrile CAS No. 1427327-88-5

6-Methyl-1H-indazole-7-carbonitrile

Cat. No.: B1435352
CAS No.: 1427327-88-5
M. Wt: 157.17 g/mol
InChI Key: FPHNMTPXMJJOLK-UHFFFAOYSA-N
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Description

6-Methyl-1H-indazole-7-carbonitrile (CAS 1427327-88-5) is a high-purity chemical building block designed for research and development in medicinal chemistry. This compound features a nitrile group and an indazole heterocycle, a scaffold recognized for its significant pharmacological relevance. Indazole derivatives are prominent in drug discovery due to their wide range of biological activities, which include anti-inflammatory, antitumor, antifungal, antibacterial, and anti-HIV properties . The indazole core is a key structural motif in several FDA-approved drugs and clinical candidates, such as the tyrosine kinase inhibitor Pazopanib, underscoring its importance in the development of new therapeutic agents . The specific substitution pattern of the methyl and nitrile functional groups on the 1H-indazole ring makes this compound a valuable intermediate for further synthetic exploration. It is particularly useful for constructing more complex molecules and for studying structure-activity relationships (SAR). Researchers can utilize the reactivity of the nitrile group for further transformations, while the indazole nitrogen atoms can be selectively functionalized, a critical step for optimizing drug-like properties . This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1H-indazole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-2-3-7-5-11-12-9(7)8(6)4-10/h2-3,5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHNMTPXMJJOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=NN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Iii. Rigorous Spectroscopic and Analytical Characterization of 6 Methyl 1h Indazole 7 Carbonitrile

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. A combination of one- and two-dimensional NMR experiments provides a detailed map of the proton and carbon frameworks, as well as insights into the environments of heteroatoms like nitrogen.

¹H NMR Spectroscopic Analysis for Proton Environments and Coupling Patterns

Proton (¹H) NMR spectroscopy reveals the chemical environment of each hydrogen atom within the molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, providing information about connectivity.

For 6-Methyl-1H-indazole-7-carbonitrile, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the indazole ring, the protons of the methyl group, and the N-H proton of the indazole ring. The aromatic protons would likely appear as doublets or triplets in the downfield region of the spectrum, with their coupling constants providing information about their relative positions on the benzene (B151609) ring. The methyl protons would appear as a singlet in the upfield region. The N-H proton typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-38.1 - 8.3s-
H-47.6 - 7.8d8.0 - 9.0
H-57.1 - 7.3d8.0 - 9.0
CH₃2.5 - 2.7s-
NH10.0 - 13.0br s-

Note: Predicted values are based on typical chemical shifts for similar indazole structures.

¹³C NMR Spectroscopic Analysis for Carbon Framework and Isomer Differentiation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal, and the chemical shift is indicative of its hybridization and chemical environment. This technique is particularly useful for distinguishing between isomers.

In the ¹³C NMR spectrum of this compound, separate signals are expected for each of the nine carbon atoms. The carbon of the nitrile group (C≡N) will appear in a characteristic downfield region. The aromatic carbons will have chemical shifts in the typical aromatic region, and the methyl carbon will appear at a high-field position. The specific chemical shifts of the aromatic carbons can aid in confirming the substitution pattern on the indazole ring.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-3135 - 140
C-3a120 - 125
C-4125 - 130
C-5120 - 125
C-6130 - 135
C-7105 - 110
C-7a140 - 145
C≡N115 - 120
CH₃15 - 20

Note: Predicted values are based on typical chemical shifts for similar indazole structures.

¹⁵N NMR Spectroscopic Applications for Nitrogen Substitution Confirmation

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide invaluable information about the electronic environment of the nitrogen atoms within the indazole ring. The chemical shifts of the two nitrogen atoms would be distinct, allowing for confirmation of the 1H-indazole tautomeric form and providing insight into the electronic effects of the substituents. For instance, the nitrogen atom at position 1 (N-1) would have a different chemical shift compared to the nitrogen at position 2 (N-2), confirming the location of the proton in the 1H-tautomer.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), the molecular formula can be confirmed. For this compound (C₉H₇N₃), HRMS would be used to verify that the experimentally measured exact mass matches the calculated theoretical mass.

Table 3: HRMS Data for this compound

IonCalculated m/zFound m/z
[M+H]⁺158.0718Data not available

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond, the C≡N (nitrile) bond, C-H bonds of the aromatic ring and methyl group, and C=C and C=N bonds within the indazole ring system.

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
N-HStretching3100 - 3300 (broad)
C≡NStretching2220 - 2260
C-H (aromatic)Stretching3000 - 3100
C-H (methyl)Stretching2850 - 3000
C=C, C=N (ring)Stretching1500 - 1650

Iv. Computational Chemistry and Theoretical Investigations of 6 Methyl 1h Indazole 7 Carbonitrile

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic properties of molecules. nih.gov For indazole derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine key characteristics of their electronic structure. nih.govresearchgate.net These calculations provide valuable data on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO are critical indicators of a molecule's reactivity. A higher HOMO energy suggests a greater ability to donate electrons, while a lower LUMO energy indicates a greater propensity to accept electrons. nih.gov The difference between these energies, the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing chemical reactivity and stability. researchgate.net A smaller gap generally implies higher reactivity. nih.gov

From these orbital energies, several global reactivity descriptors can be calculated to profile the chemical behavior of 6-Methyl-1H-indazole-7-carbonitrile. These descriptors offer a quantitative measure of the molecule's reactivity. researchgate.net

Table 1: Key DFT-Calculated Reactivity Descriptors

Parameter Formula Description
Ionization Potential (I) I ≈ -EHOMO The minimum energy required to remove an electron from the molecule.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added to the molecule.
Electronegativity (χ) χ = (I + A) / 2 A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 A measure of the molecule's resistance to changes in its electron distribution.
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness, indicating higher reactivity.

This table presents the conceptual basis for DFT-derived reactivity parameters. Actual values would be obtained from specific DFT calculations on this compound.

Furthermore, Mapped Electric Potential (MEP) diagrams derived from DFT can illustrate the reactive sites of the molecule, showing regions that are susceptible to electrophilic or nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Mechanistic Insights

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a calculation into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures. wisc.edufaccts.de This technique is instrumental in understanding the charge distribution within the this compound molecule and provides deep mechanistic insights. beilstein-journals.org

By analyzing the electron density, NBO calculations assign partial charges to each atom, offering a quantitative view of the molecule's polarity. beilstein-journals.org This information is crucial for predicting how the molecule will interact with other reagents. For instance, in reactions like alkylation, the NBO charges on the N1 and N2 atoms of the indazole ring can help predict the regioselectivity of the reaction. beilstein-journals.org

Table 2: Illustrative NBO Charges for Key Atoms in an Indazole System

Atom Partial Charge (a.u.)
N1 -0.45
N2 -0.30
C3 +0.25
C7 +0.15
N (of CN) -0.50

Note: These values are illustrative for a generic indazole structure and would require specific NBO calculations for this compound.

This detailed electronic information helps to rationalize observed reaction outcomes and supports proposed mechanistic pathways. beilstein-journals.org

Prediction of Tautomeric Equilibria and Stability (e.g., 1H- vs. 2H-Indazole Forms)

Indazoles can exist in two tautomeric forms: the 1H-indazole and the 2H-indazole. The position of the hydrogen atom on one of the two nitrogen atoms defines the tautomer. Computational chemistry is a powerful tool for predicting the relative stability of these tautomers and thus the position of the tautomeric equilibrium.

For the parent indazole molecule, theoretical studies have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.net This preference is generally attributed to more favorable electronic delocalization and aromatic character in the 1H form. The energy difference between the two tautomers can be accurately calculated using high-level quantum chemical methods.

In the case of this compound, DFT calculations can be performed to optimize the geometries of both the 1H- and 2H-tautomers and calculate their respective electronic energies. The tautomer with the lower calculated energy is predicted to be the more stable and therefore the predominant form at equilibrium. While the 1H-form is generally more stable, substituent effects can influence the energy difference. However, for most substituted indazoles, the 1H tautomer remains the favored form. researchgate.net Computational studies also suggest that while the neutral forms have a clear stability order, the anions formed upon deprotonation of either tautomer can have very similar energies, which has implications for their reactivity in base-catalyzed reactions. beilstein-journals.org

Computational Modeling of Reaction Pathways and Transition States

Computational modeling allows for the detailed exploration of potential reaction pathways and the characterization of transition states, which is often difficult to achieve through experimental means alone. For reactions involving this compound, these models can elucidate complex mechanisms.

A key area of investigation for indazoles is their regioselective functionalization, such as N-alkylation, which can lead to a mixture of N1 and N2 substituted products. beilstein-journals.org DFT calculations can model the entire reaction coordinate for both N1 and N2 alkylation pathways. By calculating the energies of the reactants, transition states, and products, the activation energy for each pathway can be determined. The pathway with the lower activation energy is predicted to be the kinetically favored one.

These models can also reveal subtle mechanistic details. For example, in the alkylation of an indazole, calculations might suggest a chelation mechanism involving the metal cation from the base, which preferentially directs the electrophile to the N1 position. beilstein-journals.org In other cases, non-covalent interactions might be found to drive the formation of the N2-substituted product. beilstein-journals.org

Furthermore, computational methods can be used to assess the feasibility of proposed reaction mechanisms. researchgate.net By calculating the energy profile of a proposed pathway, researchers can determine if the activation barriers are surmountable under the given reaction conditions. If a calculated barrier is prohibitively high, the proposed mechanism can be ruled out, prompting the investigation of alternative pathways, such as a hydrogen-bond propelled mechanism. researchgate.net The use of techniques like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state correctly connects the reactants and products on the potential energy surface.

V. Reactivity and Advanced Derivatization of 6 Methyl 1h Indazole 7 Carbonitrile

Transformations Involving the Carbonitrile Moiety

The carbonitrile group at the C7 position is a versatile functional handle that can be readily converted into other important chemical entities, such as carboxylic acids and amines.

Nitrile Hydrolysis to Carboxylic Acid

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. commonorganicchemistry.comlibretexts.orgchemguide.co.ukbyjus.com This can be achieved under either acidic or basic conditions. commonorganicchemistry.comchemguide.co.uk In an acidic environment, the nitrile is typically heated under reflux with a strong acid like hydrochloric acid to yield the corresponding carboxylic acid. libretexts.orgchemguide.co.uk For instance, the hydrolysis of ethanenitrile with hydrochloric acid produces ethanoic acid and ammonium (B1175870) chloride. chemguide.co.uk

Under alkaline conditions, the nitrile is heated with a base such as sodium hydroxide (B78521) solution. chemguide.co.uk This process initially forms the salt of the carboxylic acid and ammonia. To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.orgchemguide.co.uk The choice between acidic and basic hydrolysis often depends on the sensitivity of other functional groups present in the molecule. commonorganicchemistry.com

The hydrolysis of a nitrile proceeds in two stages: first to an amide, and then to the ammonium salt of the carboxylic acid. chemguide.co.uk In many cases, the intermediate amide can be isolated by carefully controlling the reaction conditions. youtube.com

Reduction to Amine

The reduction of the carbonitrile group provides a direct route to primary amines. youtube.comwikipedia.org A common and effective method for this transformation is the use of lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com This powerful reducing agent donates hydride ions to the nitrile, which, after an aqueous workup, yields the primary amine. youtube.comlibretexts.org

Catalytic hydrogenation is another widely used method, employing catalysts like Raney nickel or palladium on carbon in the presence of hydrogen gas. wikipedia.org This method is often more economical than using metal hydrides. youtube.com Other reagents such as diisobutylaluminum hydride (DIBAL-H) can also be used, which may offer different levels of selectivity and functional group tolerance. wikipedia.orgyoutube.com The choice of reducing agent and reaction conditions is crucial for achieving high yields and avoiding the formation of secondary and tertiary amine byproducts. wikipedia.org

Table 1: Summary of Transformations of the Carbonitrile Moiety

Transformation Reagents and Conditions Product
Acidic Hydrolysis Dilute HCl, reflux libretexts.orgchemguide.co.uk 6-Methyl-1H-indazole-7-carboxylic acid

Reactions at the Indazole Ring Nitrogens (N1 and N2)

The two nitrogen atoms in the indazole ring, N1 and N2, exhibit different reactivities, allowing for selective functionalization. The direct alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products. nih.govbeilstein-journals.org Therefore, developing regioselective methods is a key focus in indazole chemistry.

Selective Alkylation and Acylation Processes

The regioselectivity of N-alkylation of indazoles is influenced by both steric and electronic effects of the substituents on the indazole ring, as well as the choice of alkylating agent and reaction conditions. nih.govbeilstein-journals.org For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving N1-selective alkylation for a variety of C3-substituted indazoles. nih.govbeilstein-journals.org Conversely, the presence of electron-withdrawing groups like a nitro or a carboxylate group at the C7 position can lead to excellent N2-regioselectivity. nih.govbeilstein-journals.org

Studies have shown that for certain indazoles, the use of cesium carbonate can favor the formation of N1-alkylated products through a proposed chelation mechanism. nih.gov In contrast, other conditions might promote the formation of the N2-isomer. nih.gov

Regioselective N-acylation typically favors the N1-substituted product. nih.govbeilstein-journals.org This is often attributed to the thermodynamic stability of the N1-acylindazole, which can be formed via isomerization of the initially formed N2-acylindazole. nih.govbeilstein-journals.org

Table 2: Conditions for Selective N-Alkylation of Indazoles

Desired Regioisomer Conditions Observations Reference
N1-alkylation NaH in THF with alkyl bromide High N1-selectivity for many C3-substituted indazoles. nih.govbeilstein-journals.org
N2-alkylation C7-NO₂ or C7-CO₂Me substituted indazoles Excellent N2-regioselectivity (≥96%). nih.govbeilstein-journals.org
N1-alkylation Cesium carbonate Proposed chelation mechanism drives N1-selectivity. nih.gov

Palladium-Catalyzed Arylation on Indazole Nitrogens

While C-arylation is more common, N-arylation of indazoles can also be achieved using palladium catalysis. These reactions typically involve the coupling of the indazole with an aryl halide. The specific conditions, including the choice of palladium catalyst, ligand, and base, are critical for achieving the desired N-arylated product.

Electrophilic and Nucleophilic Substitutions on the Benzo Ring

The benzene (B151609) portion of the indazole ring can undergo various substitution reactions, allowing for further functionalization of the molecule.

Nitration and Halogenation Reactions

Nitration of the indazole ring can be achieved, though few examples have been reported in recent non-patent literature. chim.it The synthesis of 3,7-dinitro-1H-indazole from 7-nitroindazole (B13768) has been described. chim.it The nitration of 6-methyl-1H-indazole would likely lead to the introduction of a nitro group at an available position on the benzene ring, with the directing effects of the existing methyl and indazole ring influencing the regioselectivity. The compound 6-methyl-7-nitro-1H-indazole is a known derivative. bldpharm.commolport.com

Halogenation, particularly bromination and iodination, is a valuable tool for introducing a handle for further modifications, such as cross-coupling reactions. chim.it Metal-free halogenation of 2H-indazoles using N-halosuccinimides (NBS for bromination, NCS for chlorination) has been shown to be an efficient method for producing mono- and poly-halogenated indazoles. nih.gov For 4-substituted 1H-indazoles, a direct and regioselective C7-bromination has been achieved using NBS. nih.gov

Directed Functionalization at Specific Ring Positions

The functionalization of the indazole ring can be directed to specific positions by employing various strategies. Palladium-catalyzed direct C7-arylation of 3-substituted 1H-indazoles has been successfully achieved using iodoaryls in the presence of a palladium catalyst and a phenanthroline ligand. nih.gov This highlights the potential for selective functionalization at the C7 position. Furthermore, a regioselective C7-bromination followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has been developed for 4-substituted 1H-indazoles, providing access to a range of C7-arylated derivatives. nih.gov The presence of directing groups on the indazole ring can play a crucial role in achieving site-selective functionalization. researchgate.net

Heterocyclic Annulation and Scaffold Diversification of Indazole Carbonitriles

Heterocyclic annulation refers to the construction of a new ring fused to an existing ring system. In the context of 6-Methyl-1H-indazole-7-carbonitrile, the cyano group at the C7 position, in conjunction with the adjacent N1-H of the pyrazole (B372694) ring, serves as a prime reactive handle for building additional heterocyclic rings. This process allows for significant scaffold diversification, leading to novel polycyclic frameworks with potentially enhanced biological activities or material properties.

One of the most prominent applications of this strategy is the synthesis of pyrazolo[4,3-h]quinazolines. The reaction of an appropriately substituted indazole-7-carbonitrile with a one-carbon synthon, such as formamide (B127407) or its equivalent, can lead to the formation of a fused pyrimidine (B1678525) ring. This transformation typically proceeds through an initial reaction at the nitrile group, followed by an intramolecular cyclization and subsequent aromatization to yield the thermodynamically stable fused system.

While specific literature detailing the direct annulation of this compound is limited, the reactivity of analogous indazole systems provides a strong basis for predicting its behavior. For instance, the synthesis of pyrazolo[4,3-g]quinazoline-5,7-dione from 6-amino-1H-indazole-5-carboxylic acid demonstrates a similar principle of building a fused ring onto the indazole core. In this case, cyclization with urea (B33335) leads to the formation of the dione (B5365651) structure, highlighting the versatility of the indazole scaffold in annulation reactions.

The general transformation of an indazole-7-carbonitrile to a pyrazolo[4,3-h]quinazoline-4-amine can be envisioned as a reaction with formamide at elevated temperatures. This reaction would involve the initial formation of an N-formyl intermediate or a related species, which then undergoes cyclization to construct the pyrimidine ring.

Table 1: Representative Heterocyclic Annulation Reaction of an Indazole Derivative

Starting MaterialReagents and ConditionsProductYield (%)Reference
6-Amino-1H-indazole-5-carboxylic acidUrea, 160°C, 2 hours1H-Pyrazolo[4,3-g]quinazoline-5,7-dioneQuantitative google.com

This table illustrates a similar annulation reaction on a related indazole scaffold, providing a model for the potential reactivity of this compound.

The diversification of the indazole scaffold is not limited to the formation of pyrazoloquinazolines. The electrophilic nature of the nitrile's carbon atom makes it susceptible to attack by various nucleophiles, which can initiate a range of cyclization cascades to form other fused heterocycles. The specific outcome of these reactions would depend on the nature of the nucleophile and the reaction conditions employed.

The resulting fused heterocyclic systems, such as pyrazolo[4,3-h]quinazolines, are of significant interest in medicinal chemistry. For example, various substituted pyrazolo[4,3-h]quinazolines have been investigated as kinase inhibitors, which are crucial targets in cancer therapy. The ability to generate a diverse library of such compounds from a common precursor like this compound is a powerful tool in drug discovery.

Vi. Structure Activity Relationship Sar Studies of Indazole Carbonitrile Scaffolds in Molecular Target Engagement

Methodologies for Systematic Structure-Activity Relationship Investigations of Indazole Derivatives

The systematic exploration of SAR for indazole derivatives is a multifaceted process that integrates advanced computational and experimental strategies. This dual approach is essential for decoding the intricate relationship between a molecule's three-dimensional structure and its biological function, thereby guiding the optimization of lead compounds.

Computational and In Silico Approaches:

Molecular Docking: This computational technique is extensively utilized to predict the preferred orientation and binding affinity of indazole derivatives within the active site of a target protein. nih.govbiotech-asia.org By simulating interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, researchers can rationalize the activities of existing compounds and forecast the potential of novel analogues. Docking studies have been instrumental in evaluating indazole scaffolds against a variety of targets, including protein kinases like VEGFR and other cancer-related proteins. nih.govbiotech-asia.org

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a statistical correlation between the chemical structures of indazole compounds and their biological activities. longdom.orgaboutscience.eu Both 2D- and 3D-QSAR models are employed to pinpoint critical structural and physicochemical descriptors that dictate the biological potency of a series of derivatives, offering valuable insights for further design. longdom.org

Experimental and Synthetic Strategies:

Library Synthesis: The creation of focused compound libraries through combinatorial chemistry enables the rapid and systematic exploration of SAR. nih.govnih.gov By methodically altering substituents at various positions on the indazole core (e.g., C3, C6, N1), chemists can efficiently map the chemical space and identify key structural motifs responsible for activity.

Fragment-Based Drug Design (FBDD): In this approach, small molecular fragments that bind weakly to a biological target are identified and then optimized into more potent lead compounds. The indazole nucleus itself can serve as a starting fragment, which is then elaborated based on structural information to enhance target affinity and selectivity. nih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of a target protein is available, typically from X-ray crystallography, SBDD provides a powerful framework for rational inhibitor design. nih.govnih.govnih.gov This methodology allows for the precise design of indazole derivatives that complement the topology and chemical environment of the target's binding site, thereby maximizing potency.

These methodologies are synergistically applied in an iterative cycle: computational predictions guide synthetic efforts, and the resulting experimental data is used to refine and improve the predictive models, accelerating the drug discovery pipeline.

Positional and Substituent Effects on Molecular Recognition and Target Binding

Substitutions on the carbocyclic portion of the indazole ring are crucial for fine-tuning molecular recognition. The C6 position is a frequently modified site where the introduction of a methyl group can impact biological activity through several key mechanisms:

Steric and Hydrophobic Interactions: A methyl group provides bulk and increases local lipophilicity. In the development of indazole-based CCR4 antagonists, SAR studies indicated a preference for small substituents at the C6 position over the C5 or C7 positions. acs.org This suggests that the C6-substituent lies within a binding pocket where a compact, hydrophobic group like methyl can form beneficial van der Waals and hydrophobic interactions, enhancing binding affinity without inducing steric hindrance. acs.org

Crucial Role in Kinase Inhibition: The importance of C6 substitution has been noted in multiple studies. For a series of Aurora kinase inhibitors, the presence of aryl groups at both the C3 and C6 positions was determined to be critical for their inhibitory function. nih.gov Similarly, SAR studies of 3,6-disubstituted indazoles as hepcidin production inhibitors have underscored the significance of this position in achieving potent activity. nih.gov

The following interactive table presents representative data showing the effect of substitution at the C6 position on the activity of a series of indazole arylsulfonamides against the CCR4 receptor.

CompoundC6-SubstituentActivity (IC50, µM)
Analogue A-H>10
Analogue B-F0.3
Analogue C-CH30.8
Data is representative and adapted from SAR studies on CCR4 antagonists. acs.org

The carbonitrile (or cyano) group is a small, metabolically stable, and electronically distinct functional group with important roles in molecular recognition. Its placement at the C7 position of the indazole ring is particularly notable due to the steric congestion of this area, which is adjacent to the fused pyrazole (B372694) ring.

Hydrogen Bonding and Polar Interactions: The nitrile group is a potent hydrogen bond acceptor and possesses a strong dipole moment. This allows it to form directional hydrogen bonds and engage in favorable polar interactions within a protein binding site, contributing significantly to binding affinity.

Steric Acceptability: The C7 position is sterically hindered, and SAR studies have shown that it tolerates only small substituents. acs.org The linear geometry and compact size of the carbonitrile group make it an ideal substituent for this constrained position, allowing for functional interaction without causing steric clashes.

Metabolic Stability: The introduction of a cyano group can enhance a molecule's metabolic profile by blocking a potential site of oxidative metabolism by cytochrome P450 enzymes.

Reactivity Insights: While direct SAR on 7-carbonitrile indazoles is limited, studies on related analogues provide insight. For example, the observation that 7-nitro-1H-indazole is unreactive under conditions where 4-, 5-, and 6-nitro isomers readily react underscores the unique steric and electronic environment of the C7 position. acs.org

Modifications to the pyrazole portion of the indazole scaffold are fundamental in defining the molecule's primary biological activity and selectivity. The N1, N2, and C3 positions serve as key vectors for positioning functional groups to engage with specific regions of a target's binding site.

N1 and N2 Positions: Substitution on the indazole nitrogen can yield either N1 or N2 regioisomers, which often possess distinct three-dimensional shapes and pharmacological properties. nih.gov While the 1H-tautomer is typically more thermodynamically stable, the substitution pattern can be controlled by the choice of reagents and reaction conditions. nih.govwuxibiology.com

Distinct Structural Vectors: Substituents at N1 and N2 are projected into different spatial regions. An N1 substituent is oriented away from the C7 position, whereas an N2 substituent is located more centrally above the bicyclic core. This vectorial difference is critical for optimal alignment within a binding pocket. For instance, in a series of EZH2/1 inhibitors, N1-substituents were found to have a more pronounced effect on EZH1 potency compared to EZH2. nih.gov

Analytical Differentiation: The unambiguous identification of N1 and N2 isomers is a crucial aspect of SAR studies, often requiring sophisticated analytical methods such as 2D NMR (NOESY) or specialized UV spectrophotometry. semanticscholar.orgmdpi.com

C3 Position: The C3 position is a pivotal site for functionalization, particularly in the design of kinase inhibitors and other targeted agents. chim.itnih.gov

Key Pharmacophoric Interactions: Groups attached to C3 frequently form the critical interactions that define a compound's potency and mechanism of action. In many kinase inhibitors, a substituent at C3 engages with the backbone of the "hinge region" in the ATP-binding cleft. mdpi.com Similarly, for inhibitors of the IDO1 enzyme, a carbohydrazide moiety at the C3 position was essential for high inhibitory activity. nih.govmdpi.com

Modulating Selectivity and Potency: The chemical nature of the C3 substituent can be tailored to achieve selectivity for a specific biological target. While direct functionalization of the C3 position can be challenging, advanced synthetic methods have enabled the exploration of a wide range of substituents at this site. nih.govresearchgate.netelsevierpure.com

The following interactive table summarizes the roles of these key positions in the pyrazole ring.

PositionPrimary Role in Molecular RecognitionCommon Modifying GroupsExample Target Class
N1 Directs substituents for affinity/PK; avoids C7 steric clash.Benzyl, Aryl, Alkyl chainsGPCRs, Kinases
N2 Provides an alternative vector for substituents over the core.Alkyl groupsKinases
C3 Provides key pharmacophoric and hinge-binding interactions.(Hetero)aryl groups, Amines, AmidesKinases, Other Enzymes

Rational Design Principles for Modulating Molecular Recognition

The wealth of SAR information available for the indazole scaffold enables the application of several powerful rational design strategies to develop novel molecules with tailored biological functions.

Structure-Based Design: The use of high-resolution 3D structures of target proteins allows for the precise design of indazole derivatives. nih.gov For example, after identifying the indazole core as a key "hinge binder" for FLT3 kinase through molecular docking, researchers were able to rationally design novel benzimidazole-indazole hybrids with potent inhibitory activity against wild-type and mutant forms of the kinase. nih.govresearchgate.net

Scaffold Hopping and Bioisosteric Replacement: The indazole ring is frequently employed as a bioisostere for other aromatic heterocycles like indole, benzimidazole, or even a catechol group. nih.govnih.gov This "scaffold hopping" strategy can produce novel chemical entities with distinct properties, potentially overcoming issues like off-target effects or poor pharmacokinetics found in an original chemical series.

Knowledge-Based Design: Accumulated SAR knowledge provides a powerful guide for creating new molecules. The established fact that a 1H-indazole-3-amine motif is an effective hinge-binding element has been leveraged to design new families of kinase inhibitors. mdpi.com This knowledge-based approach has proven successful in the development of potent inhibitors for targets such as Aurora kinase and ERK1/2. nih.gov

Optimizing Physicochemical Properties: Rational design extends to the modulation of drug-like properties. For example, in the development of selective estrogen receptor degraders, SAR studies showed that the strategic incorporation of a 3-fluoroindazole motif could enhance oral bioavailability by mitigating the polarity of other functional groups in the molecule. mdpi.com

By integrating these design principles, medicinal chemists can efficiently navigate the chemical space of indazole derivatives to create highly optimized molecules with superior potency, selectivity, and therapeutic potential.

The Evolving Landscape of Indazole Carbonitrile Chemistry: Advanced Applications in Modern Science

The indazole core, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole ring, has long been a privileged scaffold in medicinal chemistry. However, the functionalization of this core with specific substituents can unlock novel applications beyond its traditional use. This article focuses on the advanced applications of a particular derivative, 6-Methyl-1H-indazole-7-carbonitrile, and its related structures in the broader fields of chemical science, exploring its potential in catalysis, material science, and as a sophisticated tool for molecular research.

VII. Advanced Applications of Indazole Carbonitrile Derivatives in Chemical Science Beyond Basic Characterization

While the fundamental properties of indazole derivatives are well-documented, their utility in more advanced chemical applications is a burgeoning area of research. The strategic placement of substituents, such as the methyl and carbonitrile groups in this compound, can significantly influence the electronic properties, reactivity, and intermolecular interactions of the molecule, paving the way for its use in catalysis, material science, and as a molecular probe.

The indazole scaffold is increasingly being recognized for its potential in the development of novel ligands for transition metal catalysis. The nitrogen atoms in the pyrazole ring can coordinate to metal centers, and the fused aromatic system can be readily functionalized to tune the steric and electronic properties of the resulting ligand. This versatility has led to the exploration of indazole derivatives in various catalytic transformations.

Recent reviews highlight that catalyst-based approaches have significantly advanced the synthesis of diverse indazole derivatives. benthamdirect.combohrium.com The functionalization of the indazole core through methods like direct C-H activation allows for the introduction of various groups, which can then act as coordinating sites or influence the catalytic activity of a metal complex. scilit.comresearchgate.net For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been effectively used to synthesize functionalized indazoles by forming new carbon-carbon bonds. rsc.org

While specific catalytic applications of this compound are not yet extensively reported, the presence of the nitrogen-rich indazole core suggests its potential as a ligand. The methyl group at the 6-position and the carbonitrile at the 7-position can modulate the electron density of the aromatic system, which in turn can influence the binding affinity and catalytic performance of a metal complex incorporating this ligand. The development of indazole-based ligands is an active area of research, with studies exploring their use in copper-catalyzed cross-coupling reactions, demonstrating the potential for creating novel catalytic systems. rsc.orgresearchgate.net

Table 1: Examples of Catalytic Applications of Indazole Scaffolds

Catalytic Reaction Metal Catalyst Indazole Role Reference
Suzuki-Miyaura Cross-Coupling Palladium Substrate/Ligand rsc.org
C-H Arylation Palladium Substrate researchgate.net

The unique photophysical properties of indazole derivatives make them attractive candidates for applications in material science, particularly in the field of organic electronics. bohrium.com Their rigid, planar structure combined with the ability to tune their electronic properties through substitution allows for the design of materials with specific functions.

Indazole-containing compounds are being investigated for their potential as organic semiconductors. The π-conjugated system of the indazole ring can facilitate charge transport, a key requirement for semiconductor materials. The ability to modify the indazole scaffold allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in electronic devices.

A significant area of application for indazole derivatives is in the development of Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net These compounds can be utilized as emitter materials, host materials, or charge-transporting materials in OLED devices. researchgate.nettcichemicals.com The inherent fluorescence of some indazole derivatives, coupled with their thermal stability, makes them suitable for creating efficient and durable OLEDs. For instance, imidazole-based materials, which share a similar nitrogen-containing heterocyclic structure, have been successfully used to create deep-blue OLEDs. nih.gov The development of phenanthroimidazole-based emitters has also led to highly efficient green OLEDs. rsc.org While direct data on this compound in OLEDs is scarce, the general properties of the indazole class suggest its potential in this area.

The application of indazole derivatives is also being explored in the field of photovoltaics, particularly in perovskite solar cells (PSCs) and dye-sensitized solar cells (DSSCs). In PSCs, indolo[3,2-b]carbazole-based materials, which feature a related nitrogen-containing heterocyclic core, have been used as hole-transporting materials, contributing to high power conversion efficiencies. rsc.orgchinesechemsoc.org In DSSCs, organic dyes based on various heterocyclic structures are used to absorb light and inject electrons into a semiconductor, and the tunability of indazole derivatives makes them interesting candidates for this purpose. youtube.com Although the specific use of this compound in photovoltaic devices has not been detailed, the broader research into related structures indicates a promising future for this class of compounds in solar energy conversion.

Table 2: Material Science Applications of Indazole-Related Derivatives

Application Device Type Role of Indazole Derivative Reference
Organic Electronics OLEDs Emitter, Host, Charge-Transport researchgate.netresearchgate.netresearchgate.net
Photovoltaics Perovskite Solar Cells Hole-Transport Material rsc.orgchinesechemsoc.org

The ability of indazole derivatives to interact with biological macromolecules with high specificity makes them invaluable tools for chemical biology research. By acting as molecular probes, they can help in the identification and characterization of biological targets, thereby elucidating complex molecular mechanisms.

Indazole derivatives have been extensively studied as inhibitors of various enzymes, particularly protein kinases. nih.govnih.gov The indazole scaffold can mimic the purine (B94841) core of ATP, the natural substrate for kinases, allowing these compounds to bind to the ATP-binding site of kinases. The development of chemical proteomics techniques, such as photoaffinity labeling, has enabled the identification of the target landscape of numerous kinase inhibitors, including those with an indazole core. chemrxiv.orgnih.gov

The introduction of a carbonitrile group, as seen in this compound, can be a key determinant of binding affinity and selectivity. For example, studies on estrogen receptor ligands have shown that indazole derivatives bearing a nitrile substituent exhibit high affinity and selectivity for the ERβ receptor subtype. acs.org This highlights the importance of the carbonitrile moiety in directing the interaction with the target protein.

Furthermore, indazole derivatives have been developed as modulators for other important biological targets, including cannabinoid receptors and various enzymes like myeloperoxidase and cholinesterases. nih.govresearchgate.netresearchgate.net In silico docking studies have been employed to understand the binding interactions of indazole derivatives with their target proteins, providing insights into the structural basis for their activity. researchgate.netnih.gov While specific studies on this compound as a molecular probe are not yet prevalent, the extensive research on related indazole carbonitriles and other derivatives strongly supports its potential as a valuable tool for target identification and validation in drug discovery and chemical biology.

Table 3: Indazole Derivatives as Molecular Probes for Biological Targets

Target Class Specific Example Role of Indazole Derivative Reference
Kinases Protein Kinase CK2, Multi-kinases Inhibitor nih.govresearchgate.net
Receptors Estrogen Receptor β, Cannabinoid Receptor Selective Ligand/Modulator acs.orgresearchgate.net

Vii. Advanced Applications of Indazole Carbonitrile Derivatives in Chemical Science Beyond Basic Characterization

Indazole Carbonitriles as Research Tools for Elucidating Molecular Mechanisms

Mechanistic Studies of Enzyme Inhibition (e.g., IDO1, NOS, Carbonic Anhydrase)

Indazole carbonitrile derivatives have been extensively studied as inhibitors of several key enzymes implicated in various pathological conditions. The nitrile group, combined with the indazole core, often plays a crucial role in the binding mechanism and inhibitory potency.

Indoleamine 2,3-Dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of tryptophan along the kynurenine (B1673888) pathway. nih.gov Its overexpression in the tumor microenvironment leads to immunosuppression by depleting tryptophan and producing immunomodulatory metabolites, making it a prime target for cancer immunotherapy. nih.govfrontiersin.org

The 1H-indazole scaffold has been identified as a promising framework for the development of potent IDO1 inhibitors. acs.org The mechanism of inhibition often involves direct binding of the indazole nitrogen to the ferrous iron of the heme group within the enzyme's active site. acs.org Research into 4,6-substituted-1H-indazole derivatives has demonstrated their potential as dual inhibitors of both IDO1 and tryptophan 2,3-dioxygenase (TDO), another important enzyme in the kynurenine pathway. nih.gov One such derivative, compound 35 from the study, showed significant IDO1 inhibition with an IC₅₀ value of 0.74 µM in enzymatic assays and demonstrated in vivo antitumor activity. nih.gov

Structure-activity relationship (SAR) studies have revealed that substitution patterns on the indazole ring are critical for activity. For instance, 6-substituted-1H-indazole derivatives have been shown to possess greater IDO1 inhibitory potential than their 5-substituted counterparts. researchgate.net While detailed mechanistic studies specifically on 6-Methyl-1H-indazole-7-carbonitrile are not extensively documented in the reviewed literature, the synthesis of 1H-indazole-7-carbonitrile has been reported as a key step in the creation of novel N′-hydroxyindazolecarboximidamide-based IDO1 inhibitors. nih.gov This highlights the utility of the indazole-7-carbonitrile core as a foundational structure for generating potent IDO1-targeting molecules.

Nitric Oxide Synthases (NOS)

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in neurotransmission, vasodilation, and immune responses. Three main isoforms exist: neuronal NOS (nNOS or NOS I), inducible NOS (iNOS or NOS II), and endothelial NOS (eNOS or NOS III).

Derivatives of indazole are well-known inhibitors of NOS isoforms. Early research identified 7-Nitro-1H-indazole as a potent and selective inhibitor of nNOS. mdpi.com Subsequent investigations into other 7-substituted indazoles revealed that 1H-indazole-7-carbonitrile is a particularly potent NOS inhibitor, with potency comparable to 7-Nitro-1H-indazole. This compound displays a preference for constitutive NOS isoforms (nNOS and eNOS) over the inducible isoform (iNOS). nih.gov

Mechanistic studies have shown that the inhibition of NO formation by 1H-indazole-7-carbonitrile is competitive with respect to both the substrate, L-arginine, and the essential cofactor, (6R)-5,6,7,8-tetrahydro-l-biopterin (H₄B). nih.gov Furthermore, similar to other indazole-based inhibitors, 1H-indazole-7-carbonitrile strongly inhibits the NADPH oxidase activity of nNOS and induces a spin state transition of the heme-Fe(III) center, confirming its interaction with the enzyme's heme prosthetic group. nih.gov

Carbonic Anhydrase (CA)

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain cancers. researchgate.net

The inhibitory potential of the general 1H-indazole scaffold against human carbonic anhydrase isoforms I and II (hCA I and hCA II) has been investigated. In one study, a series of indazole molecules were evaluated, demonstrating noncompetitive inhibition against both isoforms. nih.gov The inhibitory constants (Ki) were in the millimolar range, indicating relatively modest potency. For example, the unsubstituted 1H-indazole showed Ki values of 2.317 mM and 3.030 mM against hCA I and hCA II, respectively. nih.gov The study noted that indazoles containing bromine or chlorine substituents were more potent inhibitors within the tested series. nih.gov However, specific data on the inhibitory activity of indazole carbonitrile derivatives, including this compound, against any carbonic anhydrase isoform were not found in the reviewed literature, suggesting this may be an area for future investigation.

Inhibition of Human Carbonic Anhydrase Isoforms by Indazole Derivatives nih.gov
CompoundTarget IsoformInhibition Constant (Ki)Inhibition Type
1H-IndazolehCA I2.317 ± 0.644 mMNoncompetitive
hCA II3.030 ± 0.711 mMNoncompetitive

Q & A

Q. What synthetic routes are available for 6-Methyl-1H-indazole-7-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : Common strategies include palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura using aryl boronic acids) and condensation reactions under reflux. For example, palladium diacetate with triphenylphosphine in sodium carbonate solutions has been used for similar indazole derivatives . Manganese(IV) oxide in dichloromethane at room temperature can achieve high yields (85%) for analogous nitrile-containing heterocycles . Key parameters include catalyst loading (0.05–0.1 equiv), solvent polarity (e.g., DMF for polar intermediates), and reaction time (2–24 hours). Purification via flash chromatography (DCM-MeOH gradients) ensures >95% purity .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ ion matching theoretical values within 2 ppm error) . Nuclear magnetic resonance (NMR) is critical: 1H^1H-NMR in DMSO-d6d_6 resolves methyl and aromatic protons (δ 2.5 ppm for CH3_3, δ 7.0–8.5 ppm for indazole protons). IR spectroscopy identifies nitrile stretches (~2226 cm1^{-1}) and NH bands (~3084 cm1^{-1}) . HPLC with UV detection (λ = 254 nm) assesses purity, while melting point analysis (e.g., 165–166°C for related compounds) confirms crystallinity .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during indazole functionalization, and how can they be mitigated?

  • Methodological Answer : Regioselectivity in nitrile introduction is influenced by electronic effects and catalyst choice. For example, steric hindrance at the indazole C7 position may require directing groups (e.g., hydroxyl or methyl) to guide nitrile placement. Ruthenium complexes (e.g., [Ru(bpp)(pydic)]) in aqueous/organic biphasic systems enhance selectivity for C7 substitution . Computational modeling (DFT) of transition states can predict favorable pathways. Optimizing reaction temperature (50–80°C) and solvent (acetonitrile vs. THF) minimizes byproducts .

Q. How should researchers address discrepancies in reported biological activity data for indazole derivatives?

  • Methodological Answer : Cross-validate data using standardized assays (e.g., fluorescence-based nucleolar staining ). Compare results with PubChem or ChEMBL entries (e.g., CHEMBL247378 for structural analogs) to identify outliers . Replicate experiments under controlled conditions (e.g., fixed vs. live cells, consistent dye concentrations). For cellular uptake studies, use confocal microscopy with λex_{\text{ex}}em_{\text{em}} matched to the compound’s fluorescence profile .

Q. What strategies improve the stability of this compound in aqueous solutions during biological assays?

  • Methodological Answer : Stabilize via lyophilization with cryoprotectants (e.g., trehalose) or storage in anhydrous DMSO at -20°C. Monitor degradation by LC-MS for hydrolysis products (e.g., carboxylic acid derivatives). Adjust buffer pH to 6–8 to prevent nitrile hydrolysis, and avoid prolonged light exposure using amber vials .

Q. How do solvent polarity and substituent effects influence the compound’s fluorescence properties for imaging applications?

  • Methodological Answer : Solvent polarity shifts emission maxima (e.g., bathochromic shifts in DMSO vs. water). Methyl groups at C6 enhance electron-donating effects, increasing quantum yield. Compare with analogs like 7-nitroindazole (λem_{\text{em}} ~450 nm in PBS) to calibrate imaging settings . Use time-resolved fluorescence to distinguish signal from autofluorescence in live-cell assays .

Data Contradiction Analysis

  • Example Issue : Conflicting LogP values reported for similar compounds.
    • Resolution : Validate experimentally via shake-flask method (octanol/water partitioning) or reverse-phase HPLC retention times. Compare with computational predictions (e.g., SwissADME) and adjust for substituent contributions (e.g., methyl groups reduce LogP by ~0.5 units) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.